5-[3-(Aminomethyl)phenyl]pyridin-2-amine
Description
5-[3-(Aminomethyl)phenyl]pyridin-2-amine is a bicyclic aromatic compound featuring a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a 3-(aminomethyl)phenyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the amine groups and aromatic π-system interactions. The aminomethyl group enhances solubility in polar solvents, while the pyridine core contributes to hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry .
The compound is primarily investigated as a precursor or intermediate in drug discovery, particularly for kinase inhibitors and trifluoromethyl-containing therapeutics. Its synthesis often involves Suzuki-Miyaura cross-coupling reactions to attach the phenyl group to the pyridine ring, followed by functionalization of the aminomethyl group .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-[3-(aminomethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c13-7-9-2-1-3-10(6-9)11-4-5-12(14)15-8-11/h1-6,8H,7,13H2,(H2,14,15) |
InChI Key |
MMDSKVNFNGCZMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Aminomethyl)phenyl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide (TMSCN), followed by reduction with sodium and ammonium chloride in ethanol solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Aminomethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide (TMSCN), palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
5-[3-(Aminomethyl)phenyl]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(Aminomethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Trifluoromethyl Derivatives : The addition of CF₃ (e.g., in ) increases lipophilicity and metabolic stability, making such analogs suitable for blood-brain barrier penetration.
- Methoxy and Halogen Substituents : Compounds like and exhibit altered electronic profiles, affecting binding to targets like kinases or serotonin receptors.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | [3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine | 5-(2-Methoxypyridin-3-yl)pyridin-2-amine |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.9 | 1.5 |
| Solubility (mg/mL) | 12.5 (PBS) | 3.2 (DMSO) | 8.7 (Water) |
| Plasma Protein Binding | 65% | 89% | 72% |
| Metabolic Stability | Moderate (CYP3A4 substrate) | High (CYP2D6 resistant) | Low (CYP1A2 substrate) |
Biological Activity
5-[3-(Aminomethyl)phenyl]pyridin-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C12H13N3, characterized by a pyridine ring substituted at the 2-position with an amino group and a phenyl ring linked via an aminomethyl group. This unique structure contributes to its distinct chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown efficacy against various microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of essential protein synthesis in bacteria and fungi.
Anticancer Activity
The compound also demonstrates promising anticancer activity. Studies have reported its effectiveness against several cancer cell lines, indicating that it may induce apoptosis (programmed cell death) in tumor cells. For instance, preliminary assays have shown that certain derivatives of the compound can significantly inhibit cell proliferation in human leukemia cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple microbial strains | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the compound's structure can enhance its biological efficacy. Various analogs have been synthesized to explore their activity against specific biological targets. For example, modifications to the aminomethyl group or the phenyl ring have been shown to influence both potency and selectivity against cancer cells .
Table 2: Selected Compounds and Their Activities
| Compound Name | IC50 (nM) | Activity Description |
|---|---|---|
| This compound | 25.3 | Inhibits Ba/F3 JAK2 V617F cells |
| A8 (Derivatives) | Varies | Induces apoptosis; effective against SET-2 |
Case Studies
Recent studies have focused on the application of this compound in treating mycobacterial infections such as tuberculosis. The compound has been evaluated for its ability to inhibit mycobacterial ATP synthase, which is crucial for bacterial energy metabolism. These findings suggest that it could be a valuable candidate for developing new therapies against resistant strains of tuberculosis .
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within microbial and cancerous cells. By binding to these targets, the compound may disrupt critical biochemical pathways, leading to cell death or inhibition of growth.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[3-(Aminomethyl)phenyl]pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of analogous 2-aminopyridines often involves nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, 5-phenylpyridin-2-amine is synthesized via trifluoroacetic anhydride (TFAA)-mediated activation of pyridine N-oxides, followed by amination with pyridine in acetonitrile (MeCN) at 0°C to room temperature . Reaction parameters like solvent polarity (e.g., MeCN vs. THF), temperature gradients, and stoichiometric ratios of reagents (e.g., 5 equiv. pyridine) are critical for optimizing yield and minimizing side reactions.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, 3-chloropyridin-2-amine was structurally validated via SC-XRD, revealing intermolecular hydrogen bonds (N–H⋯N) and Cl⋯Cl interactions (3.278 Å) that stabilize its crystalline lattice . Complementary techniques like NMR (1H/13C), high-resolution mass spectrometry (HRMS), and IR spectroscopy should be used to corroborate functional groups (e.g., aminomethyl and pyridine motifs).
Q. What safety protocols are recommended for handling aminomethyl-substituted pyridines?
- Methodological Answer : Aminopyridines often exhibit acute toxicity (e.g., skin/eye irritation, respiratory hazards). Safety data for 2-amino-3-chloro-5-picoline highlight the need for PPE (gloves, goggles), fume hoods, and rigorous waste disposal . Regulatory guidelines (e.g., WGK 3 for aquatic toxicity) and material safety data sheets (MSDS) must be consulted to mitigate risks during synthesis and purification .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The aminomethyl group acts as an electron-donating substituent, enhancing nucleophilicity at the pyridine nitrogen. However, steric hindrance from the phenyl ring may limit accessibility for catalysts. In Pd-mediated Suzuki-Miyaura couplings (e.g., synthesis of pyrrolo[2,3-d]pyrimidin-4-amine derivatives), bulky ligands (e.g., catalyst A™) and optimized conditions (e.g., 100°C in 2-methyltetrahydrofuran) are required to achieve moderate yields (51%) . Computational DFT studies can model steric maps to predict reactive sites.
Q. What strategies resolve contradictions in biological activity data for aminomethyl-pyridine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay variability (e.g., cell lines, incubation times). For 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives, molecular docking studies identified key binding interactions (e.g., hydrogen bonds with kinase active sites), which were validated via dose-response assays to reconcile conflicting IC50 values . Multi-parametric optimization (MPO) frameworks can prioritize compounds with balanced physicochemical and ADMET profiles.
Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?
- Methodological Answer : Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent) to identify synergistic effects. For example, a 2³ factorial design (temperature: 25–100°C; Pd(OAc)₂: 1–5 mol%; solvent: MeCN vs. DMF) could reduce reaction steps and improve reproducibility. Statistical tools (ANOVA, Pareto charts) quantify factor significance, enabling rapid library generation for SAR studies .
Q. What computational methods predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer : QSAR models and molecular dynamics (MD) simulations predict logP, solubility, and membrane permeability. Tools like Schrödinger’s QikProp or SwissADME analyze parameters such as topological polar surface area (TPSA) and H-bond donors/acceptors. For instance, analogs with TPSA < 80 Ų and logP < 3 are prioritized for CNS penetration, as validated in pyrrolopyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
